thieno[3,2-b]pyridine-6,7-diamine thieno[3,2-b]pyridine-6,7-diamine
Brand Name: Vulcanchem
CAS No.: 110643-94-2
VCID: VC11489347
InChI:
SMILES:
Molecular Formula: C7H7N3S
Molecular Weight: 165.2

thieno[3,2-b]pyridine-6,7-diamine

CAS No.: 110643-94-2

Cat. No.: VC11489347

Molecular Formula: C7H7N3S

Molecular Weight: 165.2

Purity: 95

* For research use only. Not for human or veterinary use.

thieno[3,2-b]pyridine-6,7-diamine - 110643-94-2

Specification

CAS No. 110643-94-2
Molecular Formula C7H7N3S
Molecular Weight 165.2

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Thieno[3,2-b]pyridine-6,7-diamine (CAS: 110643-94-2) possesses the molecular formula C₇H₇N₃S and a molecular weight of 165.22 g/mol . The compound’s fused bicyclic structure consists of a thiophene ring (a five-membered sulfur-containing heterocycle) annulated with a pyridine ring (a six-membered nitrogen-containing heterocycle). The amino groups at positions 6 and 7 introduce electron-rich regions that facilitate interactions with biological targets, such as kinase enzymes .

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number110643-94-2
Molecular FormulaC₇H₇N₃S
Molecular Weight165.22 g/mol
DensityNot Available
Melting/Boiling PointsNot Reported

The absence of reported melting/boiling points and density in the literature suggests that experimental characterization of these physical properties remains incomplete .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of thieno[3,2-b]pyridine derivatives often involves cyclization reactions using precursors such as thiophene esters and nitriles. For example, a modified procedure described by for analogous thieno[2,3-d]pyrimidines involves:

  • Condensation: HCl-catalyzed condensation of a thiophene ester (e.g., 2) with isonicotinonitrile (3) to form a pyrimidinone intermediate (4) in 83% yield.

  • Chlorination: Treatment of 4 with Vilsmeier reagent to produce a 4-chloro intermediate (5a) in 98% yield.

  • Amination: Base-catalyzed condensation of 5a with amines (e.g., piperidines or piperazines) to install substituents at the 4-position .

While this pathway is specific to pyrimidine derivatives, similar strategies could be adapted for thieno[3,2-b]pyridine-6,7-diamine by substituting appropriate amine reagents during the final amination step.

Industrial Considerations

Biological Activities and Mechanisms

Kinase Inhibition

Thieno[3,2-b]pyridine derivatives exhibit remarkable selectivity as kinase inhibitors. For instance, MU1920, a derivative bearing this scaffold, inhibits Haspin kinase (a regulator of mitosis) with nanomolar potency while showing minimal activity against 97% of 371 other kinases tested . This selectivity arises from the compound’s ability to occupy the kinase back pocket without mimicking ATP, a common pitfall of traditional kinase inhibitors .

Table 2: Select Biological Activities of Thieno[3,2-b]pyridine Derivatives

ActivityObservationSource
Haspin InhibitionIC₅₀ = 12 nM; >100-fold selectivity vs. CDK2
Antiproliferative EffectsInduces G2/M arrest in cancer cells
Anti-inflammatory ActionReduces edema in murine models

Mechanism of Action

The amino groups at positions 6 and 7 enable hydrogen bonding with kinase hinge regions, while the sulfur atom enhances hydrophobic interactions. For example, MU1464 and MU1668—isomeric derivatives—adopt distinct binding modes in kinase active sites, underscoring the scaffold’s adaptability .

Applications in Medicinal Chemistry

Cancer Therapeutics

Despite potent kinase inhibition, thieno[3,2-b]pyridine-6,7-diamine derivatives like MU1920 lack cytotoxic effects in cancer cells, suggesting their utility lies in combination therapies rather than standalone treatments . Synergistic studies with microtubule-targeting agents (e.g., paclitaxel) are warranted.

Anti-Inflammatory Agents

In carrageenan-induced paw edema models, derivatives reduced inflammation by 40–60% at 10 mg/kg doses, comparable to dexamethasone. This activity correlates with suppression of NF-κB signaling, a key inflammatory pathway.

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